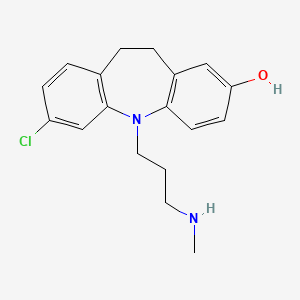

8-Hydroxydemethylclomipramine

Description

Contextualization as a Clomipramine (B1669221) Metabolite in Research Paradigms

8-Hydroxydemethylclomipramine is formed in the body after the administration of clomipramine. The metabolic process involves two key steps. First, clomipramine is demethylated to form desmethylclomipramine (B1197806), an active metabolite in its own right. Subsequently, desmethylclomipramine undergoes hydroxylation at the 8th position of its dibenzazepine (B1670418) nucleus to yield this compound. pharmgkb.orgnih.gov This hydroxylation reaction is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. pharmgkb.orgnih.govnih.gov

The formation and presence of this compound are routinely investigated in pharmacokinetic studies of clomipramine. Researchers utilize advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to detect and quantify this metabolite in biological samples like plasma and serum. winona.eduresearchgate.net These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of clomipramine and its metabolites.

Research Significance within Psychopharmacology and Neurochemical Investigations

Investigations into the neurochemical effects of hydroxylated metabolites of tricyclic antidepressants suggest that they can be pharmacologically active. ontosight.ainih.gov Understanding the specific interactions of this compound with neurotransmitter systems is crucial for a complete picture of clomipramine's mechanism of action and its therapeutic efficacy in conditions like obsessive-compulsive disorder (OCD) and depression. nih.gov Furthermore, the variability in the activity of the CYP2D6 enzyme, due to genetic polymorphisms, leads to significant inter-individual differences in the plasma concentrations of this compound. pharmgkb.orgnih.gov This has important implications for personalized medicine, as it may help explain why some patients respond well to clomipramine while others experience side effects or a lack of efficacy.

Historical Perspective on its Discovery and Early Research Interest

The discovery of this compound is intrinsically linked to the broader history of research into the metabolism of tricyclic antidepressants, which began in the mid-20th century. Following the introduction of clomipramine in the 1960s, researchers began to investigate its metabolic fate in the body. Early studies on clomipramine metabolism, primarily using techniques like thin-layer chromatography and later HPLC, led to the identification of several metabolites, including desmethylclomipramine and various hydroxylated forms. researchgate.net

The specific characterization of this compound as a distinct metabolite emerged from these systematic investigations into the biotransformation of clomipramine. The development of more sophisticated analytical methods in the latter half of the 20th century allowed for the precise identification and quantification of this and other metabolites in biological fluids. researchgate.netpistoiaalliance.org This foundational work paved the way for subsequent research into the pharmacological activity and clinical relevance of this compound.

Detailed Research Findings

Research into this compound has provided valuable data on its formation and properties. The following tables summarize key findings from various studies.

Table 1: Metabolic Pathway of this compound

| Precursor Compound | Metabolic Reaction | Key Enzyme | Resulting Compound |

| Clomipramine | N-Demethylation | CYP2C19, CYP3A4, CYP1A2 | Desmethylclomipramine |

| Desmethylclomipramine | 8-Hydroxylation | CYP2D6 | This compound |

Table 2: Properties of this compound

| Property | Description | Reference |

| Chemical Formula | C19H23ClN2O | hmdb.ca |

| Molar Mass | 330.85 g/mol | hmdb.ca |

| Primary Route of Excretion | Renal (as glucuronide conjugates) | pharmgkb.org |

| Analytical Detection Method | High-Performance Liquid Chromatography (HPLC) | winona.eduresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

104061-28-1 |

|---|---|

Molecular Formula |

C18H21ClN2O |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

9-chloro-11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

InChI |

InChI=1S/C18H21ClN2O/c1-20-9-2-10-21-17-8-7-16(22)11-14(17)4-3-13-5-6-15(19)12-18(13)21/h5-8,11-12,20,22H,2-4,9-10H2,1H3 |

InChI Key |

MRLCQGACIDFFSH-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 8 Hydroxydemethylclomipramine

Methodologies for Chemical Synthesis of 8-Hydroxydemethylclomipramine

While this compound is principally formed in vivo through the metabolic hydroxylation and demethylation of clomipramine (B1669221), its chemical synthesis is essential for producing analytical standards and for further pharmacological evaluation. winona.educlinpgx.org The chemical synthesis of this compound is complex and typically involves multi-stage organic synthetic routes.

Multi-Stage Organic Synthetic Routes for Dibenzoazepine Derivatives

The synthesis of dibenzo[b,f]azepine derivatives, the core structure of this compound, has been a subject of considerable interest in medicinal chemistry due to the therapeutic importance of this class of compounds. nih.govnih.gov General synthetic strategies for dibenzoazepines can be adapted for the preparation of this compound. A common approach begins with the synthesis of the iminodibenzyl (B195756) core, followed by the introduction of the chloro and hydroxyl substituents on one of the aromatic rings and the N-alkylation with a protected aminopropyl side chain.

A plausible synthetic pathway could commence with a suitably substituted o-nitrobenzyl derivative and a substituted benzaldehyde. The synthesis of the dibenzo[b,f]azepine scaffold often involves cyclization reactions. nih.gov For instance, the synthesis of clomipramine itself starts with 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, which is then alkylated. ijnc.ir To synthesize the 8-hydroxy metabolite, a synthetic route would need to incorporate a hydroxyl group or a precursor functional group at the appropriate position on the dibenzoazepine ring system.

One potential strategy involves the synthesis of a pre-hydroxylated iminodibenzyl precursor. The preparation of iminodibenzyl itself can be achieved through the cyclization of 2,2'-diaminodibenzyl. google.compatsnap.com A hydroxylated analog could be prepared from appropriately substituted starting materials. Subsequent chlorination, N-alkylation with a protected 3-(methylamino)propyl side chain, and final deprotection would yield this compound. The specific reagents and conditions for each step would need to be carefully optimized to achieve the desired product with good yield and purity.

The following table outlines a generalized multi-stage synthetic approach for dibenzoazepine derivatives, which could be conceptually applied to the synthesis of this compound.

| Step | Reaction | Key Reagents and Conditions |

| 1 | Formation of the Dibenzo[b,f]azepine Core | Cyclization of a substituted 2,2'-diaminodibenzyl precursor, often via heating with a dehydrating agent like polyphosphoric acid. google.com |

| 2 | Introduction of the Hydroxyl Group | This could be achieved through electrophilic aromatic substitution on the dibenzoazepine ring, or by using a starting material that already contains a protected hydroxyl group. |

| 3 | Chlorination | Electrophilic chlorination of the aromatic ring at the desired position. |

| 4 | N-Alkylation | Reaction with a protected 3-(methylamino)propyl halide or tosylate in the presence of a base. |

| 5 | Deprotection | Removal of the protecting group from the secondary amine to yield the final product. |

Stereoselective Synthesis Approaches

The hydroxylation of clomipramine in vivo can lead to the formation of chiral centers. While this compound itself does not have a chiral center on the dibenzoazepine ring system unless the side chain is modified, stereoselective synthesis is a crucial aspect in the preparation of related dibenzoazepine derivatives with chiral centers. acs.org Asymmetric synthesis of benzofused seven-membered heterocycles can be achieved through various catalytic methods. For instance, rhodium-catalyzed hydrofunctionalization of alkynes and allenes has been employed for the enantioselective synthesis of 3-vinyl-1,4-benzodiazepines. acs.org Although not directly applied to this compound, such methodologies highlight the potential for developing stereoselective routes to chiral analogs or derivatives. The stereoselective hydroxylation of benzodiazepines has also been studied, which could provide insights into enzymatic or biomimetic approaches for the synthesis of specific enantiomers of hydroxylated metabolites. nih.gov

Precursor Chemistry and Analog Generation

The precursor chemistry for the synthesis of this compound is centered around the construction of the substituted dibenzo[b,f]azepine skeleton. Key precursors would include substituted anilines and benzyl (B1604629) derivatives that can be coupled and cyclized to form the tricyclic core. For instance, a substituted 2-aminobenzyl alcohol and a substituted halobenzene could be key starting materials for constructing the core structure through reactions like the Ullmann condensation followed by cyclization.

The generation of analogs of this compound would involve modifying the substitution pattern on the dibenzoazepine ring or altering the N-alkyl side chain. For example, analogs with different halogen substituents or alternative functional groups at the 8-position could be synthesized to explore structure-activity relationships. The synthesis of various dibenzo[b,f]azepine derivatives has been reported, showcasing the versatility of the core structure for modification. nih.gov

Derivatization for Analytical or Pharmacological Probes

Derivatization of this compound is often necessary for its detection and quantification in biological matrices, as well as for creating pharmacological probes to study its interactions with biological targets. The molecule possesses two primary sites for derivatization: the phenolic hydroxyl group and the secondary amine in the side chain.

For analytical purposes, particularly for gas chromatography (GC) analysis, derivatization is crucial to increase volatility and thermal stability. Common derivatization methods for hydroxyl and amine groups include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. researchgate.net

Acylation: Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the hydroxyl and amine groups to form stable ester and amide derivatives with good chromatographic properties.

Alkylation: Reagents like pentafluorobenzyl bromide (PFBBr) can be used to introduce a pentafluorobenzyl group, which is particularly useful for electron capture detection (ECD) in GC. libretexts.org

For liquid chromatography (LC) with fluorescence or mass spectrometric detection, derivatization can be employed to introduce a fluorophore or a readily ionizable group. researchgate.netnih.gov Reagents like dansyl chloride or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the secondary amine to produce highly fluorescent derivatives, enabling sensitive detection. libretexts.org

The following table summarizes common derivatization reagents and their target functional groups in this compound.

| Derivatization Reagent | Target Functional Group(s) | Purpose |

| BSTFA, MTBSTFA | Hydroxyl, Secondary Amine | Increases volatility for GC analysis. |

| TFAA, PFPA | Hydroxyl, Secondary Amine | Forms stable derivatives for GC analysis. |

| PFBBr | Hydroxyl, Secondary Amine | Introduces an electrophore for sensitive GC-ECD detection. |

| Dansyl Chloride, FMOC-Cl | Secondary Amine | Introduces a fluorophore for sensitive HPLC-fluorescence detection. libretexts.org |

The synthesis of pharmacological probes from this compound could involve the attachment of reporter groups such as radioactive isotopes (e.g., tritium), fluorescent tags, or photoaffinity labels to either the hydroxyl or the amine functionality. These probes would be invaluable tools for receptor binding assays and for elucidating the molecular mechanisms of action of this active metabolite.

Metabolism and Biotransformation Pathways of 8 Hydroxydemethylclomipramine

Enzymatic Pathways of Formation (e.g., Cytochrome P450 System Mediated Processes)

The formation of 8-hydroxydemethylclomipramine is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system, which is essential for the metabolism of a vast number of pharmaceuticals. nih.govnih.govmdpi.com The initial step involves the N-demethylation of the parent compound, clomipramine (B1669221), to form its active metabolite, demethylclomipramine (also known as desmethylclomipramine). This reaction is catalyzed by several CYP isoforms, with CYP3A4, CYP2C19, and CYP1A2 being significantly involved. nih.gov

Subsequently, demethylclomipramine undergoes aromatic hydroxylation at the 8th position of the tricyclic ring system to yield this compound. This specific hydroxylation reaction is predominantly catalyzed by the CYP2D6 enzyme. nih.gov In vitro studies using human liver microsomes and yeast expressing human CYP2D6 have confirmed its central role. nih.gov The activity of CYP2D6 can be significantly inhibited by various substances, including quinidine, which is a potent inhibitor of this enzyme. nih.gov

The table below summarizes the key enzymatic steps leading to the formation of this compound.

| Precursor Compound | Metabolic Reaction | Primary Enzyme(s) Involved | Resulting Compound |

| Clomipramine | N-demethylation | CYP3A4, CYP2C19, CYP1A2 | Demethylclomipramine |

| Demethylclomipramine | 8-hydroxylation | CYP2D6 | This compound |

This table illustrates the sequential metabolic conversion leading to this compound, highlighting the principal cytochrome P450 enzymes responsible for each transformation.

Research has shown that the formation rate of 8-hydroxydesmethylclomipramine from desmethylclomipramine (B1197806) catalyzed by CYP2D6 in yeast microsomes is approximately 75 nmol/nmol of CYP per hour. nih.gov This demonstrates the high efficiency of CYP2D6 in this specific metabolic pathway.

Further Metabolic Fate and Identification of Subsequent Metabolites

Following its formation via hydroxylation, this compound can undergo further biotransformation, primarily through Phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. The most common conjugation pathway for hydroxylated metabolites of tricyclic antidepressants is glucuronidation. nih.gov This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of this compound, forming a glucuronide conjugate.

In Vitro Metabolic Stability and Clearance Studies

In vitro metabolic stability assays are fundamental in drug discovery and development for predicting the pharmacokinetic behavior of a compound in vivo. if-pan.krakow.plnuvisan.com These studies typically involve incubating the compound with liver-derived systems, such as human liver microsomes or cryopreserved hepatocytes, and measuring the rate of its disappearance over time. nuvisan.comthermofisher.com

For a metabolite like this compound, these studies can determine its susceptibility to further biotransformation. The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). if-pan.krakow.pl Intrinsic clearance reflects the inherent capacity of the liver enzymes to metabolize the compound. nuvisan.com

| Parameter | Definition | Significance |

| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized in an in vitro system. | A shorter half-life indicates faster metabolism and lower stability. |

| Intrinsic Clearance (CLint) | The maximal ability of the liver to remove a drug in the absence of blood flow limitations. | Used to predict in vivo hepatic clearance, bioavailability, and half-life. if-pan.krakow.plnih.gov |

This table defines the key pharmacokinetic parameters obtained from in vitro metabolic stability assays.

While specific in vitro stability data for this compound is not extensively detailed in publicly available literature, the methodologies are well-established. Such studies would quantify the rate at which this compound is converted into subsequent metabolites (e.g., its glucuronide conjugate), providing a measure of its metabolic clearance rate. nih.gov

Investigational Models for Hepatic and Extrahepatic Metabolism

The investigation of drug metabolism relies on a variety of in vitro and, to a lesser extent, in vivo models. The liver is the primary site of metabolism for most drugs, including tricyclic antidepressants. nih.gov

Hepatic Metabolism Models:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are widely used to study Phase I metabolic reactions like hydroxylation and demethylation. nih.gov

Hepatocytes: Intact liver cells (fresh or cryopreserved) are considered a more complete model as they contain both Phase I and Phase II enzymes, as well as necessary cofactors, allowing for the study of sequential metabolic pathways. thermofisher.comwuxiapptec.com

Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of a broader range of metabolic reactions. nuvisan.com

Recombinant CYP Enzymes: Individual human CYP enzymes expressed in cellular systems (e.g., insect cells or yeast) are used to identify the specific isoforms responsible for a particular metabolic reaction. nih.gov

Untargeted Metabolomics in Relation to this compound Detection

Untargeted metabolomics is a powerful analytical approach used to obtain a comprehensive profile of all measurable small-molecule metabolites in a biological sample, such as plasma, urine, or tissue. nih.govnih.gov This technique, often employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), aims to capture a global snapshot of the metabolome without pre-selecting specific analytes. nih.govsemanticscholar.org

In the context of psychopharmacology, untargeted metabolomics is increasingly used to discover potential biomarkers related to treatment response, disease state, or drug metabolism. mdpi.comfrontiersin.org While targeted assays are typically used to quantify known drug metabolites like this compound for therapeutic drug monitoring, untargeted approaches offer a discovery-oriented perspective.

An untargeted metabolomics study of samples from individuals treated with clomipramine could potentially detect this compound along with a wide array of other parent drug-related metabolites and endogenous compounds. nih.gov The goal would be to identify novel metabolic pathways or to find metabolic signatures that correlate with clinical outcomes. By analyzing the complex dataset generated, researchers can explore the broader biochemical impact of the drug and identify metabolites, including previously uncharacterized ones, that may be relevant to its mechanism of action or side effects. semanticscholar.orgfrontiersin.org

Pharmacological and Mechanistic Investigations of 8 Hydroxydemethylclomipramine in Preclinical Models

Neurotransmitter Reuptake Inhibition Profiles

The therapeutic and side-effect profiles of many antidepressant medications are largely dictated by their ability to modulate the synaptic concentrations of monoamine neurotransmitters. This is primarily achieved through the inhibition of their respective reuptake transporters. Preclinical investigations have sought to characterize the inhibitory potency of 8-Hydroxydemethylclomipramine at the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters.

Norepinephrine Transporter Interaction Studies

The norepinephrine transporter (NET) plays a crucial role in regulating noradrenergic neurotransmission. Desmethylclomipramine (B1197806), the direct metabolic precursor to this compound, is recognized as a more potent inhibitor of norepinephrine reuptake than clomipramine (B1669221) itself. This suggests that this compound may also exhibit significant inhibitory activity at NET. In vivo studies in non-human primates have demonstrated that both clomipramine and desmethylclomipramine occupy NET, with desmethylclomipramine showing a higher potency. researchgate.net This underscores the likelihood that its hydroxylated metabolite, this compound, contributes to the noradrenergic component of clomipramine's pharmacological action. Precise in vitro binding and uptake inhibition assays are needed to establish a definitive affinity profile.

Dopamine Transporter Interaction Studies

The dopamine transporter (DAT) is another key monoamine transporter, though it is generally a less prominent target for tricyclic antidepressants. The affinity of this compound for DAT has not been extensively reported in preclinical studies. Typically, tricyclic antidepressants and their metabolites exhibit low affinity for the dopamine transporter. Future research focusing on the comprehensive pharmacological profiling of clomipramine's metabolites would be beneficial to confirm the activity, or lack thereof, of this compound at this site.

Receptor Binding Affinity and Selectivity Studies

Beyond their effects on neurotransmitter transporters, many psychotropic compounds interact with a variety of postsynaptic and presynaptic receptors. These interactions can contribute to both their therapeutic efficacy and their adverse effect profiles. The binding affinities of this compound at adrenergic and muscarinic cholinergic receptors are of particular interest.

Adrenergic Receptor Interactions

Muscarinic Cholinergic Receptor Interactions

Antagonism of muscarinic cholinergic receptors is a hallmark of tricyclic antidepressants and is responsible for their characteristic anticholinergic side effects, such as dry mouth, constipation, and blurred vision. Clomipramine itself exhibits high affinity for muscarinic receptors. It is anticipated that this compound, as an active metabolite, may also possess some degree of affinity for these receptors. The precise binding profile at different muscarinic receptor subtypes (M1-M5) for this specific metabolite awaits detailed investigation.

Histamine Receptor Interactions

As a metabolite, the histamine receptor binding profile of this compound may differ from that of clomipramine. Generally, hydroxylation of tricyclic antidepressants can influence their receptor binding affinities. Further preclinical studies, such as radioligand binding assays, are necessary to precisely quantify the affinity of this compound for histamine H1 receptors and to understand its functional consequences (e.g., antagonist or inverse agonist activity).

Table 1: General Histamine H1 Receptor Affinity of Tricyclic Antidepressants

| Compound | Histamine H1 Receptor Affinity |

| Clomipramine | High |

| Amitriptyline | Very High |

| Doxepin | Very High |

| Imipramine | High |

| Desipramine | Moderate |

| Note: This table provides a general overview for the class of drugs and specific data for this compound is not available. |

Preclinical Pharmacodynamic Characterization

The preclinical pharmacodynamic characterization of this compound involves assessing its effects on physiological systems and its mechanism of action at the molecular level. As a hydroxylated metabolite of demethylclomipramine, its pharmacodynamic profile is influenced by its structural modifications.

Cellular and Subcellular Mechanisms of Action

The cellular and subcellular mechanisms of action of this compound are multifaceted and involve interactions with various components of neuronal signaling pathways.

Second Messenger System Investigations

The influence of this compound on intracellular second messenger systems is an area requiring more specific research. Tricyclic antidepressants, through their interaction with G protein-coupled receptors (GPCRs) like histamine and serotonin receptors, can modulate the activity of various second messenger pathways, including the cyclic adenosine monophosphate (cAMP) and phosphoinositide signaling cascades. These pathways play a critical role in regulating a wide range of cellular processes, including gene expression and synaptic plasticity, which are implicated in the long-term therapeutic effects of antidepressants. Investigating the impact of this compound on the levels of key second messengers and the activity of downstream protein kinases would provide valuable insights into its molecular mechanisms of action.

Neurochemical Modulation in Brain Regions (e.g., Synaptic Concentrations)

This compound is expected to modulate the synaptic concentrations of key neurotransmitters in various brain regions. As a metabolite of clomipramine, which is a potent serotonin and norepinephrine reuptake inhibitor, this compound likely contributes to the elevation of these monoamines in the synaptic cleft.

Preclinical studies using techniques like in vivo microdialysis in animal models would be instrumental in determining the precise effects of this compound on the extracellular levels of serotonin, norepinephrine, and dopamine in brain regions implicated in mood regulation, such as the prefrontal cortex, hippocampus, and striatum. Understanding the regional neurochemical profile of this metabolite is essential for correlating its molecular actions with its behavioral effects.

Preclinical Models for Assessing Bioactivity

A variety of preclinical models are available to assess the bioactivity of this compound and to predict its potential therapeutic efficacy. These models can be broadly categorized into in vitro and in vivo systems.

In vitro models, such as cell lines expressing specific receptors or transporters (e.g., HEK-293 cells transfected with the serotonin transporter), are valuable for high-throughput screening and for detailed mechanistic studies of the compound's interaction with its molecular targets.

In vivo models in animals, primarily rodents, are crucial for evaluating the compound's effects on complex physiological and behavioral processes. Standard behavioral models used to assess antidepressant and anxiolytic activity include the forced swim test, tail suspension test, and elevated plus maze. To investigate its potential efficacy in obsessive-compulsive disorder, models such as marble-burying behavior in mice can be employed. These preclinical models, in conjunction with pharmacokinetic and neurochemical analyses, provide a comprehensive assessment of the bioactivity of this compound.

Table 2: Preclinical Models for Bioactivity Assessment

| Model Type | Specific Model | Endpoint Measured |

| In Vitro | Radioligand Binding Assays | Receptor/Transporter Affinity (Kᵢ) |

| In Vitro | Synaptosomal Uptake Assays | Neurotransmitter Reuptake Inhibition (IC₅₀) |

| In Vivo | Forced Swim Test (Rat/Mouse) | Immobility Time |

| In Vivo | Tail Suspension Test (Mouse) | Immobility Time |

| In Vivo | Marble-Burying Test (Mouse) | Number of Marbles Buried |

| In Vivo | In Vivo Microdialysis | Extracellular Neurotransmitter Levels |

| Note: This table presents common preclinical models used for assessing the bioactivity of antidepressant compounds. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Molecular Features Governing Pharmacological Activity

8-Hydroxydemethylclomipramine is a pharmacologically active metabolite of clomipramine (B1669221). drugbank.comnih.govnih.gov Its activity is governed by several key molecular features inherent to its tricyclic antidepressant (TCA) scaffold. Research into hydroxylated metabolites of TCAs has demonstrated their capacity to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506), often to a degree comparable to their parent compounds. nih.gov

The principal molecular components determining the pharmacological activity of this compound include:

The Propylamine Side Chain: The three-carbon chain connecting the tricyclic core to the nitrogen atom is an optimal length for activity in many TCAs.

The Secondary Amine: As a demethylated metabolite, it possesses a secondary amine (monomethylpropylamine). This feature generally shifts the selectivity of TCAs towards greater inhibition of norepinephrine reuptake compared to serotonin reuptake. For instance, desmethylclomipramine (B1197806) is a more potent inhibitor of norepinephrine and dopamine (B1211576) uptake than its parent compound, clomipramine. nih.gov

Aromatic Substitution: The presence of a chlorine atom at the 3-position and a hydroxyl group at the 8-position of the dibenzazepine (B1670418) ring system significantly influences the molecule's electronic properties and potential for hydrogen bonding. Hydroxylation, a metabolic step often catalyzed by the CYP2D6 enzyme, is critical in the biotransformation of both clomipramine and its primary metabolite, desmethylclomipramine. winona.educlinpgx.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the binding sites of monoamine transporters.

The interplay of these features dictates the compound's affinity and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are the primary targets for its antidepressant effects.

Design and Synthesis of this compound Analogs for SAR Exploration

While specific studies detailing the systematic design and synthesis of a wide array of this compound analogs for SAR exploration are not extensively documented in publicly available literature, established medicinal chemistry principles allow for a hypothetical framework for such investigations. The goal would be to synthesize a library of related compounds to probe the importance of each molecular feature identified in section 5.1.

Key synthetic strategies and analog designs would likely involve:

Modification of the Hydroxyl Group:

Positional Isomers: Synthesizing analogs where the hydroxyl group is moved to other positions on the aromatic rings (e.g., 2-hydroxy, 7-hydroxy) would elucidate the optimal position for activity and selectivity.

Functional Group Modification: Converting the hydroxyl group to a methoxy (B1213986) (O-methylation) or other ether linkages would probe the importance of its hydrogen-bonding capability.

Alteration of the Alkylamine Side Chain:

Chain Length: Synthesizing homologs with shorter (ethylamine) or longer (butylamine) side chains would confirm the optimal three-carbon linker.

N-Alkylation: Introducing different alkyl groups on the nitrogen atom (e.g., ethyl, propyl) would explore the steric and electronic requirements at this position.

Substitution on the Tricyclic Core:

Halogen Variation: Replacing the 3-chloro substituent with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group would modulate the electronic nature and lipophilicity of the aromatic ring.

The synthesis of these analogs would likely start from a common tricyclic ketone intermediate, with subsequent elaboration of the side chain and modifications to the aromatic rings. Such a systematic approach would generate valuable data for constructing a comprehensive SAR profile.

Computational Approaches to SAR/QSAR Modeling

Computational methods provide powerful tools to model and predict the activity of compounds like this compound, complementing experimental SAR studies.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbio-hpc.eu For this compound and its hypothetical analogs, QSAR models could be developed to predict their inhibitory potency at SERT and NET.

The development process typically involves:

Data Set Compilation: A training set of molecules with known biological activities (e.g., IC50 values for transporter inhibition) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic potentials). For TCAs, descriptors related to lipophilicity (logP), basicity (pKa), and molecular geometry have been shown to be significant. researchgate.netnih.gov

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the model. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model training. researchgate.net

A successful QSAR model could then be used to virtually screen new, unsynthesized analogs of this compound to prioritize those with the highest predicted activity.

Table 1: Key Molecular Descriptors in QSAR Models for Tricyclic Antidepressants

| Descriptor Class | Specific Descriptor Example | Relevance to Pharmacological Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the receptor binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Defines the size and shape requirements for fitting into the binding site. |

| Thermodynamic | Heat of Formation, Solvation Energy | Relates to the energetic favorability of binding. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions; the -OH and -NH groups are key features. |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. volkamerlab.org Since high-resolution crystal structures of SERT or NET bound to this compound are not available, a ligand-based approach is appropriate.

This process involves:

Selection of Active Ligands: A diverse set of known active SERT and/or NET inhibitors, including this compound and other TCAs, would be selected.

Conformational Analysis: The possible 3D conformations of each ligand are generated.

Feature Identification and Alignment: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive ionizable (protonatable amine) centers are identified. The molecules are then superimposed in 3D space to find a common spatial arrangement of these features.

A resulting pharmacophore model for an this compound-like compound would likely consist of two aromatic rings, a hydrophobic feature corresponding to the tricyclic core, a positive ionizable feature for the secondary amine, and a hydrogen bond donor/acceptor feature representing the 8-hydroxyl group. This model serves as a 3D query for virtual screening of chemical databases to find novel scaffolds that match the required features.

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature Type | Corresponding Molecular Moiety | Distance to Positive Ionizable (Å) (Estimated) |

|---|---|---|

| Aromatic Ring 1 (AR1) | Chloro-substituted phenyl ring | ~5.5 - 7.0 |

| Aromatic Ring 2 (AR2) | Hydroxy-substituted phenyl ring | ~4.5 - 6.0 |

| Hydrophobic (HYD) | Central seven-membered ring | ~3.0 - 5.0 |

| Positive Ionizable (PI) | Secondary amine | 0 |

| Hydrogen Bond Donor (HBD) | 8-Hydroxyl group | ~6.0 - 7.5 |

| Hydrogen Bond Acceptor (HBA) | 8-Hydroxyl group | ~6.0 - 7.5 |

Fragment-based QSAR methods dissect molecules into smaller structural fragments and correlate the presence or absence of these fragments with biological activity. mdpi.com This approach, such as Hologram QSAR (HQSAR), avoids the need for 3D alignment of molecules. nih.gov

For a series of this compound analogs, this methodology would involve:

Molecular Fragmentation: Each molecule in the dataset is broken down into a collection of structural fragments (e.g., all possible linear, branched, and overlapping substructures).

Hologram Generation: These fragments are "hashed" into a fixed-length array (a molecular hologram), where each bin corresponds to one or more fragments. The value in each bin represents the frequency of occurrence of the corresponding fragment(s).

Model Building: Statistical methods like PLS are used to correlate the hologram bins (independent variables) with the biological activity (dependent variable).

The resulting model can highlight which molecular fragments contribute positively or negatively to the pharmacological activity. For example, analysis could reveal that a hydroxylated phenyl ring fragment is a positive contributor, while altering the length of the alkylamine chain might be a negative contributor. This provides intuitive, visual feedback for medicinal chemists to guide the design of new, more potent analogs. nih.gov

Computational Chemistry and Molecular Modeling of 8 Hydroxydemethylclomipramine

Molecular Docking Studies with Potential Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Hydroxydemethylclomipramine, this would involve modeling its interaction with biologically relevant protein targets.

Ligand-Protein Interaction Analysis

Future molecular docking studies would be instrumental in identifying and characterizing the specific interactions between this compound and its target proteins. This analysis would detail the formation of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these interactions at the atomic level is crucial for explaining the compound's binding affinity and specificity.

Binding Site Characterization

A key outcome of molecular docking is the characterization of the binding site, or pocket, on the target protein. This would involve identifying the key amino acid residues that form the binding cavity and contribute to the ligand's binding. The size, shape, and physicochemical properties of this pocket would be analyzed to understand the structural basis of molecular recognition.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. An MD simulation of this compound, both as an isolated molecule and in complex with a target protein, would reveal important information about its conformational flexibility and the stability of the ligand-protein complex. Such simulations could track changes in the protein's structure upon ligand binding and assess the stability of the interactions observed in docking studies.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of a molecule. For this compound, these calculations could determine its electron distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is fundamental to understanding the molecule's intrinsic reactivity and its ability to participate in various types of chemical interactions.

Theoretical Investigations of Molecular Reactivity and Interaction Potentials

Building upon electronic structure analysis, theoretical studies could be conducted to predict the molecular reactivity of this compound. This would involve calculating reactivity descriptors that can indicate the most likely sites for metabolic transformation or interaction with other molecules. Furthermore, the development of interaction potentials would allow for a more accurate representation of the molecule in molecular mechanics and dynamics simulations.

In Silico Screening and Virtual Library Design

In silico screening techniques could be utilized to search large databases of chemical compounds for molecules with similar properties to this compound or that are predicted to bind to the same protein targets. This approach can accelerate the discovery of new molecules with potentially similar or improved pharmacological profiles. Additionally, based on the structural information of this compound, virtual libraries of analogous compounds could be designed and computationally screened to explore structure-activity relationships.

Analytical Methodologies for Research Applications of 8 Hydroxydemethylclomipramine

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating and quantifying 8-hydroxydemethylclomipramine from complex biological matrices. Both high-performance liquid chromatography and gas chromatography-based methods have been developed for the analysis of clomipramine (B1669221) and its metabolites.

High-Performance Liquid Chromatography (HPLC)-based Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the simultaneous determination of clomipramine and its various metabolites, including this compound, in biological samples such as plasma and urine. researchgate.net Isocratic reversed-phase HPLC methods are common, often employing a C18 or a cyanopropylsilane (CN) column for separation. researchgate.net

A typical HPLC method involves a multi-step liquid-liquid extraction for sample clean-up prior to injection. researchgate.net The mobile phase composition is critical for achieving adequate separation of the parent drug and its structurally similar metabolites. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a sodium perchlorate (B79767) solution, adjusted to an acidic pH. researchgate.net Detection is frequently performed using an ultraviolet (UV) detector set at a specific wavelength, for instance, 220 nm, to monitor the eluting compounds. researchgate.net Some methods also utilize on-line sample clean-up with a pre-column to automate the process and improve sample throughput. researchgate.net

Table 1: Example of HPLC Parameters for the Analysis of Clomipramine and its Metabolites

| Parameter | Condition |

| Column | LiChrospher CN (250 x 4.6 mm I.D.) |

| Mobile Phase | 38% acetonitrile and 62% aqueous sodium perchlorate (0.02 M, pH 2.5) |

| Detection | UV at 260 nm |

| Quantification Limit | Approximately 15 ng/ml for all analytes |

This table presents an example of HPLC conditions that have been used for the analysis of clomipramine and its metabolites. Specific applications may require optimization of these parameters.

Method validation for HPLC assays is crucial and typically includes assessment of specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. researchgate.net

Gas Chromatography (GC)-based Methods

Gas chromatography (GC) offers another powerful approach for the analysis of tricyclic antidepressants and their metabolites. Due to the polar nature and lower volatility of hydroxylated metabolites like this compound, derivatization is often a necessary step to improve their chromatographic behavior and thermal stability. weber.hujfda-online.com This process modifies the analyte to a more volatile and less polar form. jfda-online.com

GC methods are frequently coupled with a nitrogen-phosphorous detector (NPD), which provides high sensitivity and selectivity for nitrogen-containing compounds like tricyclic antidepressants. weber.hu Capillary GC columns are employed for efficient separation of the underivatized or derivatized analytes. weber.hu Sample preparation for GC analysis often involves solid-phase extraction (SPE) to isolate the compounds of interest from the biological matrix and minimize interferences. weber.hu

Mass Spectrometry Applications (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, provides exceptional sensitivity and specificity for the analysis of this compound.

Identification and Structural Elucidation in Complex Matrices

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools for the identification and structural elucidation of metabolites in complex biological samples. GC-MS can be operated in two modes: the SCAN mode, which provides a full mass spectrum for identification, and the Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity for targeted analysis. researchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique in bioanalysis. nih.gov It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, enabling the confident identification of analytes even at very low concentrations in intricate matrices. nih.gov

Quantitative Analysis in Research Samples

For quantitative analysis in research samples, both GC-MS and LC-MS/MS offer significant advantages. GC-MS in SIM mode can achieve high analytical sensitivity, often below the therapeutic range, with good recovery rates. researchgate.net

LC-MS/MS has become the method of choice for many quantitative bioanalytical applications due to its superior specificity, sensitivity, and speed compared to conventional HPLC-UV methods. nih.gov The technique allows for the development of rapid and robust assays for the quantification of drugs and their metabolites in various biological fluids. nih.govlcms.cz

Table 2: Comparison of Mass Spectrometry Techniques for Quantitative Analysis

| Technique | Advantages | Considerations |

| GC-MS (SIM) | High sensitivity, high recovery. | Often requires derivatization for polar metabolites. |

| LC-MS/MS | High specificity and sensitivity, rapid analysis, suitable for a wide range of compounds. | Matrix effects can influence ionization and require careful method development. |

This table provides a general comparison of GC-MS (SIM) and LC-MS/MS for the quantitative analysis of drug metabolites.

Spectroscopic Characterization in Academic Research (e.g., NMR, UV-Vis, IR)

While chromatographic and mass spectrometric methods are essential for separation and quantification, spectroscopic techniques are crucial for the fundamental characterization of the molecular structure of this compound in academic research. Due to the limited commercial availability of detailed experimental spectra for this specific metabolite, the following sections will outline the expected spectral characteristics based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to be complex. The aromatic region would likely show a series of multiplets corresponding to the protons on the dibenzazepine (B1670418) ring system. The presence of the hydroxyl group on one of the aromatic rings would influence the chemical shifts of the adjacent protons. The aliphatic protons of the propyl side chain and the N-methyl group would appear at higher field, with their splitting patterns providing information about their connectivity.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm). The carbon bearing the hydroxyl group would be shifted further downfield compared to the other aromatic carbons. The aliphatic carbons of the side chain and the N-methyl group would appear in the upfield region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to be similar to that of other hydroxylated tricyclic antidepressants. nih.gov The dibenzazepine chromophore will exhibit characteristic absorption maxima in the UV region. The introduction of a hydroxyl group onto the aromatic ring system may cause a slight bathochromic (red) shift in the absorption maxima compared to the non-hydroxylated parent compound, desmethylclomipramine (B1197806). nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would provide information about the functional groups present in the molecule. Key characteristic absorption bands would include:

A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretching vibrations for the secondary amine.

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

C=C stretching vibrations within the aromatic rings.

C-N and C-O stretching vibrations.

Development and Validation of Bioanalytical Assays for Research Specimens

The development and validation of robust bioanalytical assays are fundamental for the accurate quantification of this compound in various research specimens, such as plasma and serum. These assays are crucial for pharmacokinetic studies, metabolism research, and therapeutic drug monitoring. Methodologies predominantly involve high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, which offer the necessary sensitivity and selectivity for complex biological matrices.

A typical bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and detection. Sample preparation often employs solid-phase extraction (SPE) to isolate this compound and other metabolites from endogenous plasma components. Chromatographic separation is commonly achieved on a C18 or a cyano (CN) column, with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.

Validation of these methods is performed in accordance with international guidelines to ensure the reliability of the data generated. The validation process assesses several key parameters, including specificity, selectivity, linearity, calibration range, limits of detection and quantification, accuracy, and precision.

Specificity and Selectivity Determination

Specificity and selectivity are critical parameters in a bioanalytical method, ensuring that the analyte of interest, this compound, is accurately measured without interference from other components in the sample. These interfering substances can include endogenous matrix components, other metabolites of clomipramine, or co-administered drugs.

In the context of analyzing this compound, research studies often employ chromatographic techniques that can effectively separate it from its parent drug, clomipramine, and other major metabolites like desmethylclomipramine and 8-hydroxyclomipramine. The use of HPLC with a UV detector set at a specific wavelength, such as 214 nm, provides a degree of selectivity. However, for more complex matrices or when higher specificity is required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS offers superior specificity by monitoring unique precursor-to-product ion transitions for this compound.

The validation of specificity is typically demonstrated by analyzing blank samples of the biological matrix (e.g., plasma) from multiple sources to ensure that no interfering peaks are observed at the retention time of this compound. Furthermore, the method's ability to distinguish the analyte from its structurally similar metabolites is a key aspect of selectivity assessment. For instance, a fully automated HPLC method has been developed for the simultaneous determination of clomipramine and its various metabolites, including this compound, demonstrating good specificity in serum samples.

Table 1: Specificity and Selectivity Parameters for Bioanalytical Methods

| Parameter | Method | Typical Findings |

|---|---|---|

| Interference from Endogenous Components | HPLC-UV, LC-MS/MS | No significant interfering peaks at the retention time of this compound in blank plasma/serum samples from multiple sources. |

| Separation from Metabolites | HPLC-UV, LC-MS/MS | Successful chromatographic separation from clomipramine, desmethylclomipramine, and other hydroxylated metabolites. |

| Cross-reactivity | LC-MS/MS | Minimal to no cross-reactivity with other structurally related compounds due to specific mass transitions. |

Linearity and Calibration Range Assessment

The linearity of a bioanalytical method establishes the relationship between the instrumental response and the known concentration of the analyte. This is a critical parameter for accurate quantification. The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise.

For the analysis of this compound, linearity is typically evaluated by preparing a series of calibration standards in the same biological matrix as the study samples. A calibration curve is then constructed by plotting the peak area response against the concentration of the analyte. The linearity is generally assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.00 indicating a strong linear relationship.

Research on the simultaneous determination of clomipramine and its metabolites has shown good linearity. For example, one HPLC-UV method demonstrated correlation coefficients between 0.98 and 0.99 for all analytes, including the hydroxylated metabolites. nih.gov Another study reported a linear range of 2.5-120 ng/mL for clomipramine and desmethylclomipramine with r² values of 0.9950 and 0.9979, respectively. While specific data for this compound is often grouped, these findings are indicative of the performance expected for this analyte.

Table 2: Linearity and Calibration Range Data

| Parameter | Method | Typical Range | Correlation Coefficient (r) / Coefficient of Determination (r²) |

|---|---|---|---|

| Linearity | HPLC-UV | 2.5 - 120 ng/mL | r² > 0.99 |

| Calibration Range | HPLC-UV | 5 - 500 ng/mL | r > 0.98 |

| Linearity | LC-MS/MS | 0.5 - 200 ng/mL | r² > 0.99 |

Limits of Detection and Quantification for Research Sensitivity

The limit of detection (LOD) and the limit of quantification (LOQ) are important indicators of a bioanalytical method's sensitivity. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. The lower limit of quantification (LLOQ) is a particularly crucial parameter in research settings, as it defines the lower end of the calibration range.

For this compound, the required sensitivity of the assay depends on the specific research application. In pharmacokinetic studies, it is essential that the LLOQ is low enough to measure the concentration of the analyte for a sufficient period.

Several studies have reported the LLOQ for the simultaneous determination of clomipramine and its metabolites. One HPLC-UV method established a lower limit of quantification of at least 5 ng/mL for all analytes, including the hydroxy-metabolites. nih.gov Another method reported a limit of quantification of about 15 ng/mL for all analytes. These values indicate that the developed methods are sensitive enough for therapeutic drug monitoring and pharmacokinetic research.

Table 3: Limits of Detection and Quantification

| Parameter | Method | Reported Value |

|---|---|---|

| Limit of Quantification (LOQ) | HPLC-UV | ≥ 5 ng/mL |

| Limit of Quantification (LOQ) | HPLC-UV | ~15 ng/mL |

| Limit of Detection (LOD) | HPLC-UV | < 1 ng/mL (for related compounds) |

Accuracy and Precision in Research Settings

Accuracy and precision are fundamental to the validation of any quantitative bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. In research settings, high accuracy and precision are paramount for generating reliable and reproducible data.

The accuracy of a method is typically expressed as the percentage of the nominal concentration, while precision is reported as the coefficient of variation (CV), also known as the relative standard deviation (RSD). Both intra-day (within a single day) and inter-day (over several days) accuracy and precision are evaluated at multiple concentration levels, including the LLOQ, low, medium, and high quality control (QC) samples.

For the analysis of clomipramine and its metabolites, including this compound, published methods have demonstrated good accuracy and precision. One study reported coefficients of variation ranging between 2.0% and 4.9% and recovery rates between 97.0% and 100.3%, indicating high precision and accuracy. nih.gov Another study found the mean intra-day and inter-day CV to be 10.68% (ranging from 3.09% to 18.33%) and 10.82% (ranging from 7.25% to 14.51%), respectively, for clomipramine and desmethylclomipramine.

Table 4: Accuracy and Precision Data

| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) |

|---|---|---|---|---|

| Precision | Low, Medium, High QC | 2.0 - 4.9 | Not Specified | Not Specified |

| Accuracy | Low, Medium, High QC | Not Specified | Not Specified | 97.0 - 100.3 |

| Precision | Low, Medium, High QC | 3.09 - 18.33 | 7.25 - 14.51 | Not Specified |

In Vitro and Ex Vivo Research Studies of 8 Hydroxydemethylclomipramine

Cellular Uptake and Efflux Mechanisms

Specific studies detailing the cellular uptake and efflux mechanisms for 8-Hydroxydemethylclomipramine are not available in the current body of scientific literature. Research has not yet characterized the specific transporters involved in its entry into cells or the efflux pumps that may be responsible for its removal.

Subcellular Distribution and Localization Studies

There is no available research that has investigated the subcellular distribution and localization of this compound. Studies to determine its concentration within specific cellular organelles such as mitochondria, the endoplasmic reticulum, or the nucleus have not been published.

Enzyme Inhibition Kinetics and Characterization

While it is known that this compound is a metabolite formed via hydroxylation of desmethylclomipramine (B1197806), studies characterizing its potential as an inhibitor of various enzymes are lacking. Data on its inhibition kinetics, including parameters like Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) against key enzymes, are not available.

Neurotransmitter Release and Reuptake Studies in Synaptosomes or Tissue Slices

Direct studies measuring the effect of this compound on neurotransmitter release or its specific inhibitory potency against serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters in synaptosomes or tissue slices have not been identified. While it is a metabolite of a known reuptake inhibitor, its precise activity profile has not been published.

Blood-Brain Barrier Permeation in In Vitro and Ex Vivo Models

There are no published studies that have specifically measured the blood-brain barrier permeability of this compound using in vitro models (e.g., cell monolayers like Caco-2, MDCK, or hCMEC/D3) or ex vivo models. Therefore, key metrics such as the apparent permeability coefficient (Papp) or efflux ratios for this specific compound have not been determined.

Investigational Interactions with Other Compounds in Research Contexts

Metabolic Interactions in In Vitro Systems

The formation of 8-hydroxydemethylclomipramine is a result of the metabolism of its parent compound, clomipramine (B1669221). In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes have been instrumental in identifying the specific pathways involved.

The metabolism of clomipramine to its various metabolites, including this compound, is primarily carried out by the cytochrome P450 enzyme system. clinpgx.org The N-demethylation of clomipramine to desmethylclomipramine (B1197806) is a major metabolic route catalyzed by several CYP enzymes, including CYP2C19, CYP3A4, and CYP1A2. clinpgx.org Subsequently, both clomipramine and desmethylclomipramine undergo hydroxylation to form their respective hydroxylated metabolites. clinpgx.org

Specifically, the 8-hydroxylation of desmethylclomipramine to form this compound is catalyzed by the enzyme CYP2D6. clinpgx.org This has been confirmed in studies using yeast microsomes expressing human CYP2D6, which showed the capacity to catalyze the 8-hydroxylation of desmethylclomipramine. chromatographyonline.com

The interaction with other compounds in these in vitro systems is often studied through inhibition assays. For instance, quinidine, a potent inhibitor of CYP2D6, has been shown to strongly inhibit the formation of 8-hydroxy metabolites of clomipramine and desmethylclomipramine. chromatographyonline.com Other compounds that are inhibitors of CYP2D6, such as paroxetine, fluoxetine, and norfluoxetine, have also demonstrated potent inhibition of the 8-hydroxylation process. chromatographyonline.com Sertraline was found to be a less potent inhibitor. chromatographyonline.com

These in vitro metabolic studies are crucial for predicting potential drug-drug interactions. The inhibition of CYP2D6 by other compounds can lead to altered plasma concentrations of this compound and its precursors, which is a critical consideration in pharmacology.

| Metabolic Step | Enzyme | Known Inhibitors |

|---|---|---|

| Clomipramine -> Desmethylclomipramine | CYP3A4, CYP2C19, CYP1A2 | Ketoconazole (CYP3A4), Fluvoxamine (CYP1A2) |

| Desmethylclomipramine -> this compound | CYP2D6 | Quinidine, Paroxetine, Fluoxetine, Norfluoxetine |

Pharmacological Synergism and Antagonism in Preclinical Models

While the pharmacological activity of hydroxylated metabolites of tricyclic antidepressants has been noted in preclinical research, specific studies focusing on the synergistic or antagonistic interactions of this compound with other compounds in preclinical models are not extensively documented in the current scientific literature.

Therefore, a comprehensive understanding of the pharmacological synergism and antagonism of this compound in preclinical settings awaits further targeted research.

Co-detection in Metabolomic Studies with Other Drug Derivatives

These analytical methods are capable of identifying and quantifying a broad spectrum of compounds in a single analysis, which would inherently include the co-detection of multiple drug derivatives if present in a given sample. nih.gov However, research articles that specifically report on the patterns of co-occurrence of this compound with other xenobiotics in large-scale metabolomic analyses are scarce. Such studies would be valuable for identifying potential exposure patterns and metabolic relationships between different therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-Hydroxydemethylclomipramine, and how are they determined experimentally?

- The molecular formula (C₁₈H₂₁ClN₂O) and molecular weight (316.83 g/mol) are foundational properties, typically confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Polarimetric methods or X-ray crystallography can determine stereochemical properties. Stability under standard laboratory conditions (e.g., 25°C, inert atmosphere) should be assessed using thermogravimetric analysis (TGA) .

Q. How is this compound synthesized, and what analytical techniques confirm its purity and structure?

- Synthesis often involves hydroxylation and demethylation of clomipramine precursors. Post-synthesis, purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm), while structural confirmation employs NMR (¹H/¹³C) and infrared spectroscopy (IR) to identify hydroxyl and tertiary amine groups. Impurity profiling requires spiking with reference standards (e.g., N-Nitroso Desmethyl Clomipramine) .

Q. What are the primary metabolic pathways of clomipramine leading to this compound, and which enzymes are involved?

- Clomipramine undergoes CYP2D6-mediated demethylation to form desmethylclomipramine, followed by CYP1A2/3A4-catalyzed hydroxylation at the 8-position. In vitro studies using human liver microsomes (HLMs) with selective CYP inhibitors (e.g., quinidine for CYP2D6) can map enzymatic contributions. Metabolite identification is achieved via LC-MS/MS .

Advanced Research Questions

Q. How can researchers develop and validate analytical methods for quantifying this compound in biological matrices?

- Method development involves optimizing chromatographic conditions (e.g., C18 column, acetonitrile/ammonium formate mobile phase) and mass spectrometry parameters (e.g., ESI+ mode, MRM transitions). Validation follows ICH guidelines:

- Linearity : 5-point calibration curve (1–100 ng/mL, R² ≥ 0.99).

- Precision/Accuracy : ≤15% RSD for intra-/inter-day replicates.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

Cross-validate with certified reference materials (CRMs) from regulatory-compliant suppliers .

Q. What experimental approaches resolve contradictions in reported metabolic stability data of this compound across different studies?

- Discrepancies may arise from interspecies variability (e.g., rat vs. human HLMs) or assay conditions (e.g., NADPH concentration). To address this:

- Standardize incubation parameters (37°C, pH 7.4, 1 mg/mL protein).

- Use pooled HLMs from ≥10 donors to account for CYP polymorphism.

- Compare intrinsic clearance (CLint) values using the in vitro half-life method. Statistical tools like Bland-Altman plots can quantify bias between datasets .

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via UPLC-PDA.

- Long-Term Stability : Store samples at -80°C, 4°C, and 25°C/60% RH for 12 months. Assess physicochemical changes using DSC (melting point shifts) and XRD (polymorphic transitions). Report degradation products with ≥0.1% abundance .

Q. What in vitro models assess CYP enzyme inhibition effects on this compound pharmacokinetics?

- Use fluorogenic CYP-specific substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) in recombinant CYP isoforms. Pre-incubate this compound (1–100 µM) with NADPH-fortified HLMs for 30 minutes. Calculate IC₅₀ values via nonlinear regression. Confirm mechanism-based inhibition via time- and NADPH-dependent activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.